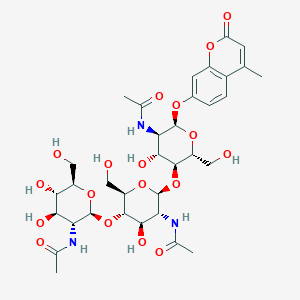

Methylumbelliferyl chitotriose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le méthylumbelliféryle chitotriose est un substrat synthétique utilisé principalement dans les dosages biochimiques pour mesurer l'activité des enzymes chitinases. . Ce composé est particulièrement utile dans la recherche impliquant l'activité chitinase en raison de ses propriétés fluorescentes, qui permettent une détection et une quantification faciles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du méthylumbelliféryle chitotriose implique généralement la glycosylation de la méthylombelliférone avec le chitotriose. Les conditions de réaction comprennent souvent l'utilisation d'un donneur de glycosyle et d'un accepteur en présence d'un catalyseur. Le processus peut impliquer plusieurs étapes, y compris la protection et la déprotection des groupes fonctionnels pour assurer une glycosylation sélective.

Méthodes de production industrielle : La production industrielle du méthylumbelliféryle chitotriose peut impliquer des réactions de glycosylation à grande échelle utilisant des synthétiseurs automatisés pour garantir un rendement et une pureté élevés. Le processus est optimisé pour minimiser les sous-produits et maximiser l'efficacité de la réaction.

Analyse Des Réactions Chimiques

Types de réactions : Le méthylumbelliféryle chitotriose subit principalement des réactions d'hydrolyse catalysées par les enzymes chitinases. L'hydrolyse des liaisons glycosidiques libère la méthylombelliférone, qui peut être détectée par fluorométrie.

Réactifs et conditions courants :

Hydrolyse : Enzymes chitinases en solutions tamponnées.

Détection : Détection fluorométrique utilisant une excitation à 360 nm et une émission à 450 nm.

Principaux produits : Le principal produit de la réaction d'hydrolyse est la méthylombelliférone, un composé fluorescent qui peut être facilement quantifié.

4. Applications de la recherche scientifique

Le méthylumbelliféryle chitotriose est largement utilisé dans la recherche scientifique pour les applications suivantes :

Biochimie : Utilisé comme substrat dans les dosages enzymatiques pour mesurer l'activité chitinase.

Biotechnologie : Utilisé dans le développement d'inhibiteurs de la chitinase et l'étude de leurs effets sur l'activité enzymatique.

Sciences de l'environnement : Utilisé dans l'étude de la dégradation de la chitine dans les sols et les milieux marins.

5. Mécanisme d'action

Le mécanisme d'action du méthylumbelliféryle chitotriose implique son hydrolyse par les enzymes chitinases. L'enzyme se lie au substrat et catalyse le clivage des liaisons glycosidiques, libérant la méthylombelliférone. Ce processus implique la formation d'un complexe enzyme-substrat, suivie de l'hydrolyse de la liaison glycosidique et de la libération des produits .

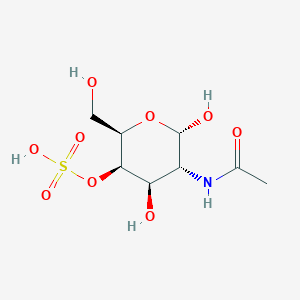

Composés similaires :

- 4-Méthylumbelliféryle β-D-N,N′,N′′-triacétylchitotrioside

- 4-Méthylumbelliféryle N,N′-diacétylchitobioside

- 4-Méthylumbelliféryle N-acétyl-β-D-glucosaminide

Comparaison : Le méthylumbelliféryle chitotriose est unique en raison de sa structure spécifique, ce qui en fait un substrat idéal pour les dosages de la chitinase. Comparé à d'autres composés similaires, il offre une sensibilité et une spécificité plus élevées dans la détection de l'activité chitinase. Ses propriétés fluorescentes en font également un choix privilégié pour les dosages quantitatifs .

Applications De Recherche Scientifique

Methylumbelliferyl chitotriose is widely used in scientific research for the following applications:

Biochemistry: Used as a substrate in enzymatic assays to measure chitinase activity.

Biotechnology: Employed in the development of chitinase inhibitors and studying their effects on enzyme activity.

Environmental Science: Used in the study of chitin degradation in soil and marine environments.

Mécanisme D'action

The mechanism of action of methylumbelliferyl chitotriose involves its hydrolysis by chitinase enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bonds, releasing methylumbelliferone. This process involves the formation of an enzyme-substrate complex, followed by the hydrolysis of the glycosidic bond and release of the products .

Comparaison Avec Des Composés Similaires

- 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside

- 4-Methylumbelliferyl N,N′-diacetylchitobioside

- 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide

Comparison: Methylumbelliferyl chitotriose is unique due to its specific structure, which makes it an ideal substrate for chitinase assays. Compared to other similar compounds, it provides higher sensitivity and specificity in detecting chitinase activity. Its fluorescent properties also make it a preferred choice for quantitative assays .

Propriétés

Formule moléculaire |

C34H47N3O18 |

|---|---|

Poids moléculaire |

785.7 g/mol |

Nom IUPAC |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+/m1/s1 |

Clé InChI |

BNYGKUQXGBVTRE-ITRNKESMSA-N |

SMILES isomérique |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)

![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)

![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)

![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)

![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)